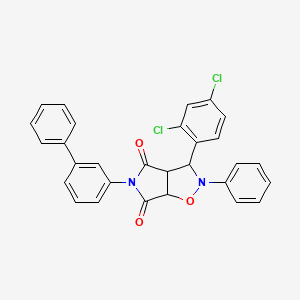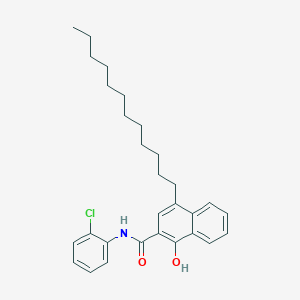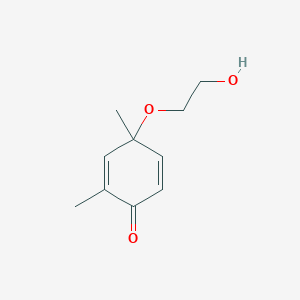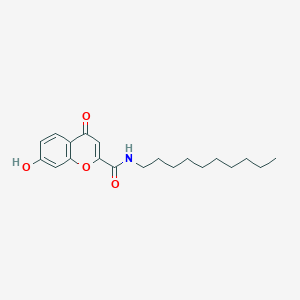![molecular formula C30H16I2 B15172705 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene CAS No. 918778-85-5](/img/structure/B15172705.png)
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene: is an organic compound with the molecular formula C₃₀H₁₆I₂ It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected to a phenanthrene core via ethynyl linkages
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-diethynylphenanthrene and 4-iodophenylacetylene.
Reaction Conditions: The key reaction is a palladium-catalyzed Sonogashira coupling, which is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate.
Catalyst: Palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine) are used as the catalyst system.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene can undergo substitution reactions, where they are replaced by other functional groups.
Coupling Reactions: The ethynyl groups can participate in various coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenanthrene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.
Coupling Products: New carbon-carbon bonded structures are formed, expanding the molecular framework.
Oxidation and Reduction Products: Altered phenanthrene derivatives with different oxidation states.
科学研究应用
Chemistry:
Organic Synthesis: 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biology and Medicine:
Biological Probes: The compound can be used in the design of molecular probes for biological imaging and diagnostics.
Drug Development: Its derivatives may have potential as therapeutic agents, although specific applications are still under investigation.
Industry:
Electronics: The compound’s conductive properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Polymers: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
作用机制
The mechanism of action of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene largely depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological applications, the compound’s interaction with molecular targets and pathways would be specific to the designed probe or therapeutic agent.
相似化合物的比较
- 3,6-Bis[(4-bromophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-chlorophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-fluorophenyl)ethynyl]phenanthrene
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects.
- Reactivity: The iodine derivative is more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and properties for the intended use.
属性
CAS 编号 |
918778-85-5 |
|---|---|
分子式 |
C30H16I2 |
分子量 |
630.3 g/mol |
IUPAC 名称 |
3,6-bis[2-(4-iodophenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H |
InChI 键 |
PELMWGLNYLSPKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)I)C4=C1C=CC(=C4)C#CC5=CC=C(C=C5)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)



![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
